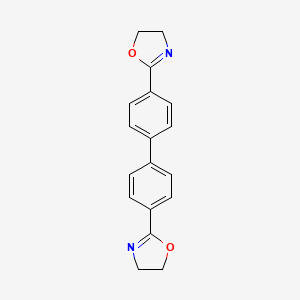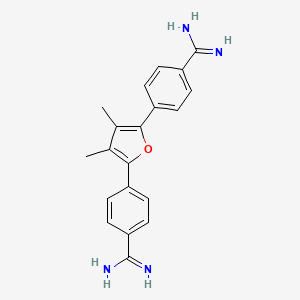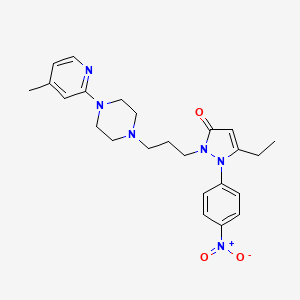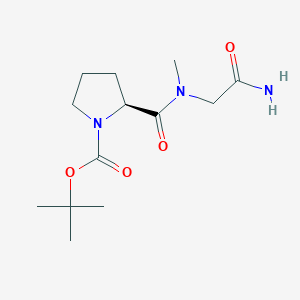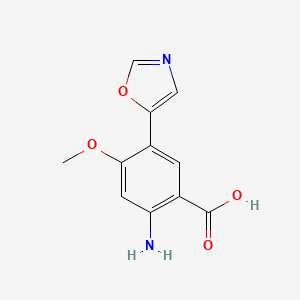
2-Amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-methoxy-5-(oxazol-5-yl)benzoic acid is an organic compound with a complex structure that includes an amino group, a methoxy group, and an oxazole ring attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methoxy-5-(oxazol-5-yl)benzoic acid typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzoic acid to form 4-methoxy-2-nitrobenzoic acid. This intermediate is then reduced to 2-amino-4-methoxybenzoic acid. The final step involves the formation of the oxazole ring through a cyclization reaction with appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-methoxy-5-(oxazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the methoxy group could yield a variety of substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
2-amino-4-methoxy-5-(oxazol-5-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-amino-4-methoxy-5-(oxazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4-methoxybenzoic acid: Lacks the oxazole ring, making it less complex.
2-amino-5-methoxybenzoic acid: Similar structure but with the methoxy group in a different position.
2-amino-4,5-dimethoxybenzoic acid: Contains an additional methoxy group, altering its chemical properties.
Uniqueness
The presence of the oxazole ring in 2-amino-4-methoxy-5-(oxazol-5-yl)benzoic acid makes it unique compared to its analogs. This ring structure can enhance its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
371251-38-6 |
|---|---|
Molekularformel |
C11H10N2O4 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
2-amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid |
InChI |
InChI=1S/C11H10N2O4/c1-16-9-3-8(12)6(11(14)15)2-7(9)10-4-13-5-17-10/h2-5H,12H2,1H3,(H,14,15) |
InChI-Schlüssel |
OETGAUDFYOFVBS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C2=CN=CO2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


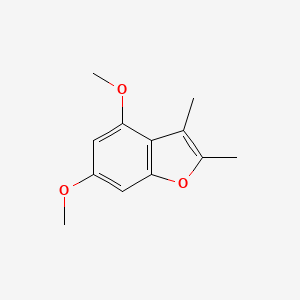

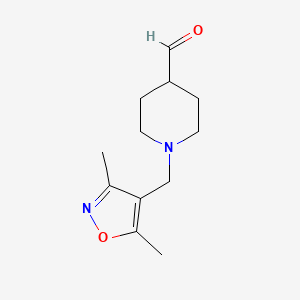


![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
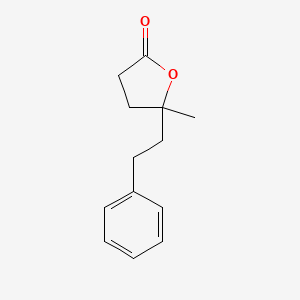
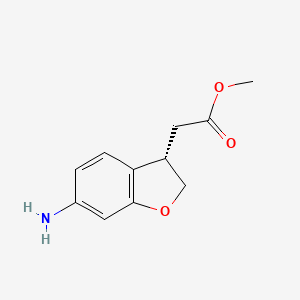
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)
